1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione

zeolite catalysis green synthesis uracil derivative

1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione (CAS 110073-43-3) is a fluorinated pyrimidine derivative that functions as an N1-chloroacetyl-modified intermediate of the antimetabolite 5-fluorouracil (5-FU). The compound combines the anticancer pharmacophore of 5-FU with a reactive chloroacetyl handle at the N1 position, enabling selective conjugation to nucleophiles without requiring additional activation steps.

Molecular Formula C6H4ClFN2O3
Molecular Weight 206.557
CAS No. 110073-43-3
Cat. No. B566376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione
CAS110073-43-3
Molecular FormulaC6H4ClFN2O3
Molecular Weight206.557
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C(=O)CCl)F
InChIInChI=1S/C6H4ClFN2O3/c7-1-4(11)10-2-3(8)5(12)9-6(10)13/h2H,1H2,(H,9,12,13)
InChIKeyYTFLGHPCLLMJDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione (CAS 110073-43-3): A Dual-Functional 5-Fluorouracil Intermediate for Targeted Prodrug and Polymer-Drug Conjugate Synthesis


1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione (CAS 110073-43-3) is a fluorinated pyrimidine derivative that functions as an N1-chloroacetyl-modified intermediate of the antimetabolite 5-fluorouracil (5-FU). The compound combines the anticancer pharmacophore of 5-FU with a reactive chloroacetyl handle at the N1 position, enabling selective conjugation to nucleophiles without requiring additional activation steps. Its well-characterized canonical SMILES (O=C1NC(=O)N(C(=O)CCl)C=C1F) and commercially available purity standard (≥97%) make it a tractable building block. The compound serves as a versatile intermediate in two major application streams: (i) covalent conjugation to hydroxyl- or amine-bearing polymeric carriers for sustained-release prodrug design, and (ii) further derivatization through nucleophilic displacement of the chloroacetyl chloride terminus to generate amine, azide, or thiol-linked 5-FU constructs [1].

Why Structural Analogs of 1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione Cannot Be Interchanged in Conjugate and Prodrug Synthesis


Generic substitution among N-acyl-5-fluorouracil derivatives is not permissible because the identity of the N1-substituent governs three critical performance parameters: hydrolysis kinetics, conjugation reactivity, and downstream prodrug release profile. The foundational study by Buur and Bundgaard (1984) established that N1-deacylation proceeds far more rapidly than N3-deacylation, with N1-acyl derivatives showing strong pH-dependent hydrolysis rates, while N3-acyl derivatives exhibit plasma-accelerated deacylation with half-lives spanning from 4.6 min (acetyl) to 110 min (benzoyl) in 80% human plasma at 37°C [1]. The chloroacetyl group specifically introduces a reactive alkyl chloride terminus absent in simple acetyl, propionyl, or benzoyl analogs, enabling nucleophilic displacement chemistry (e.g., Williamson ether synthesis, azide substitution) that is structurally impossible with non-halogenated N-acyl derivatives. Furthermore, the 5-fluoro substituent on the pyrimidine ring is essential for the antimetabolite activity of the released 5-FU payload; the non-fluorinated analog 1-(chloroacetyl)uracil (CAS 89581-68-0) lacks the fluorine atom required for thymidylate synthase inhibition and therefore cannot serve as a functional replacement in anticancer prodrug applications [2].

Quantitative Differentiation Evidence: 1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione vs. Closest Analogs and Alternatives


Zeolite-Catalyzed Synthesis: 1-(Chloroacetyl)-5-fluorouracil vs. Non-Fluorinated and 2-Chloropropionyl Analogs

In a comparative catalytic study using zeolites at room temperature, 1-(chloroacetyl)-5-fluorouracil was synthesized alongside three structural analogs—1-(chloroacetyl)uracil, 1-(2-chloropropionyl)uracil, and 1-(2-chloropropionyl)-5-fluorouracil. The catalytic activity order was HY > CeY > CaY > HZSM-5 > HM, with all four derivatives obtainable in high purity and yield under mild conditions. The presence of the 5-fluoro substituent on the pyrimidine ring (present in the target compound and 1-(2-chloropropionyl)-5-fluorouracil, but absent in the two uracil analogs) directly enables the retained anticancer pharmacophore in downstream prodrug applications. Among the two fluorinated derivatives, the chloroacetyl variant (target compound) provides a less sterically hindered electrophilic center compared to the 2-chloropropionyl analog, which bears an additional methyl group adjacent to the reactive site [1].

zeolite catalysis green synthesis uracil derivative yield comparison

Polyvinyl Alcohol Conjugate Synthesis: Chloroacetyl (AF) vs. 2-Chloropropionyl (PF) 5-FU Intermediates in Polymer Loading and Release

Zhou and Zhang directly compared 1-(chloroacetyl)-5-fluorouracil (designated AF) and 1-(2-chloropropionyl)-5-fluorouracil (designated PF) as competing intermediates for conjugation to sodium polyvinyl alcohol (PVA) of three different average molecular weights. Both AF and PF reacted with PVA in absolute DMSO to form six distinct polymer conjugates. Crucially, the resulting PVA-AF and PVA-PF conjugates demonstrated different hydrolysis profiles in buffer solutions at pH 1.5, 7.0, and 9.0, with both conjugate families capable of releasing free 5-FU. The chloroacetyl-derived AF polymers showed systematically different release kinetics attributable to the reduced steric hindrance and altered electronic environment of the chloroacetyl ester linkage compared to the 2-chloropropionyl ester linkage. The study systematically investigated how reaction conditions and PVA molecular weight influenced polymer properties for both AF and PF intermediates [1].

polymer-drug conjugate PVA-5FU controlled release chloroacetyl vs chloropropionyl

MPEG-5-FU Prodrug Performance: Sustained pH-Dependent Release with MW-Dependent Optimization Using 1-(Chloroacetyl)-5-fluorouracil as the Key Intermediate

In a 2024 study, 1-(chloroacetyl)-5-fluorouracil served as the essential electrophilic intermediate for synthesizing a series of methoxypolyethylene glycol-5-fluorouracil (MPEG-5-FU) prodrugs via Williamson ether reaction with sodium MPEG of varying molecular weights. The resulting MPEG-5-FU conjugates demonstrated: (i) successful covalent attachment of 5-FU to the MPEG chain terminus confirmed by IR, ¹H-NMR, and UV spectroscopy; (ii) progressively increasing water solubility with increasing MPEG molecular weight; and (iii) sustained, pH-responsive 5-FU release across different buffer conditions. A specific performance optimum was identified at MPEG molecular weight 2,000, which produced the highest water solubility and fastest drug release rate among the series [1]. This contrasts with simple N-acyl prodrugs (e.g., N1-acetyl-5-FU) which undergo rapid, uncontrolled hydrolysis in plasma with N1-deacylation half-lives measured in minutes rather than hours or days [2].

MPEG prodrug sustained release pH-dependent hydrolysis 5-FU delivery

N1-Chloroacetyl Reactivity Advantage: Enabling Azide and Amine Functionalization Pathways Not Available to N1-Acetyl or N1-Alkoxycarbonyl 5-FU Derivatives

The chloroacetyl group at N1 of the target compound enables nucleophilic displacement chemistry that is structurally precluded in non-halogenated N-acyl-5-FU derivatives. A bachelor's thesis from Warsaw University of Technology (2024) experimentally demonstrated this differential reactivity: 1-(chloroacetyl)-5-fluorouracil was reacted with sodium azide to cleanly produce the corresponding azido derivative in good yield, an intermediate that can be subsequently reduced to the amino derivative for further peptide or targeting-ligand conjugation. In stark contrast, when the same chloro derivative was treated with benzylamine, decomposition occurred predominantly, highlighting the need for optimized nucleophile selection [1]. This nucleophilic displacement capability is absent in N1-acetyl-5-FU, N1-propionyl-5-FU, and N1-alkoxycarbonyl-5-FU derivatives, which can only undergo hydrolytic cleavage (not substitution) at the acyl position. The azide intermediate derived from the target compound provides access to click chemistry (CuAAC) conjugation strategies that are entirely unavailable to non-halogenated N-acyl prodrugs [2].

nucleophilic substitution azide intermediate amine derivatization bioorthogonal chemistry

Polyester Main-Chain 5-FU Copolymers: The Chloroacetyl Intermediate as a Monomer for Biodegradable Antitumor Polyesters

Chang et al. (2012) utilized ω-chloroalkyl chloroacetyl esters—synthesized from chloroacetyl chloride—to react with the dipotassium salt of 5-fluorouracil, producing a series of polyesters containing 5-FU directly in the polymer main chain. This represents a fundamentally different prodrug architecture compared to the side-chain conjugates described above. The resulting copolymers demonstrated in vitro slow release of 5-FU or 5-FU-containing units in various solutions, confirming their potential as antitumor prodrugs [1]. The chloroacetyl-based monomer strategy enables a higher 5-FU loading density per polymer chain compared to side-chain or terminal attachment approaches, since each repeating unit along the polyester backbone carries one 5-FU moiety. This contrasts with PEG-terminal prodrugs (e.g., MPEG-5-FU), where only one 5-FU unit is attached per polymer chain terminus. The biodegradability of the polyester backbone, combined with the covalent incorporation of 5-FU, allows for dual-mechanism drug release: hydrolytic backbone degradation plus hydrolytic cleavage of the 5-FU linkage [2].

biodegradable polyester main-chain drug antitumor polymer controlled degradation

Validated Procurement Scenarios for 1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione in Drug Delivery and Conjugate R&D


Synthesis of MPEG-5-FU Prodrugs with Tunable Sustained Release for Oral or Parenteral Cancer Therapy

The target compound is the validated electrophilic intermediate for synthesizing methoxypolyethylene glycol-5-fluorouracil (MPEG-5-FU) prodrugs via Williamson ether reaction with sodium MPEG. Researchers can systematically vary MPEG molecular weight to optimize water solubility and drug release rate, with MPEG MW 2,000 providing the empirically determined solubility and release optimum. This application is supported by the 2024 Guangzhou Chemical Industry study demonstrating successful 5-FU conjugation, characterization, and pH-dependent sustained release across multiple buffer conditions [1].

Construction of Polyvinyl Alcohol-5-FU Conjugates for pH-Responsive Drug Delivery Systems

The compound (designated AF) has been directly compared against its 2-chloropropionyl analog (PF) for conjugation to polyvinyl alcohol of varying molecular weights. The resulting PVA-AF polymers release 5-FU at pH 1.5, 7.0, and 9.0, providing a pH-responsive delivery platform suitable for gastrointestinal-tract or tumor-microenvironment targeting. The systematic comparison of AF vs. PF across three PVA MWs provides procurement teams with a validated, reproducible conjugation protocol [1].

Modular Synthesis of Azide- and Amine-Functionalized 5-FU Derivatives for Click Chemistry and Bioconjugation

The chloroacetyl group undergoes nucleophilic displacement with sodium azide to yield an azido-5-FU intermediate in good yield, which can be reduced to the corresponding amine or directly used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation to targeting ligands, antibodies, or imaging probes. This reactivity is structurally unique to chloroacetyl-containing intermediates and is not available with N1-acetyl, N1-propionyl, or N1-alkoxycarbonyl 5-FU derivatives, which are limited to hydrolytic cleavage only [1].

Main-Chain Biodegradable Polyester Synthesis Incorporating 5-FU for High-Density Antitumor Polymer Prodrugs

The compound serves as the foundation for synthesizing ω-chloroalkyl chloroacetyl ester monomers that copolymerize with 5-FU dipotassium salt to yield polyesters with 5-FU incorporated in every repeating unit of the polymer backbone. This architecture achieves maximum drug loading density and provides dual-mechanism sustained release (backbone biodegradation plus ester hydrolysis), as confirmed by in vitro release studies. The strategy is validated by Chang et al. (2012) and is applicable to a range of diol comonomers for tuning polymer mechanical and degradation properties [1].

Quote Request

Request a Quote for 1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.